2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C8H8BrNO4. This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyridyl ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic acid typically involves the bromination of 2-methoxy-3-pyridine followed by the introduction of a hydroxyacetic acid moiety. The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by the addition of hydroxyacetic acid under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dehalogenated or reduced pyridyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated or reduced pyridyl derivatives.
Substitution: Formation of substituted pyridyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The hydroxyacetic acid moiety may facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid
- 2-(5-Bromo-2-methoxy-3-pyridyl)propanoic acid
- 2-(5-Bromo-2-methoxy-3-pyridyl)butanoic acid
Uniqueness
2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyacetic acid moiety differentiates it from other similar compounds, providing unique properties and applications in various fields.
Eigenschaften
Molekularformel |
C8H8BrNO4 |
---|---|
Molekulargewicht |
262.06 g/mol |
IUPAC-Name |
2-(5-bromo-2-methoxypyridin-3-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8BrNO4/c1-14-7-5(6(11)8(12)13)2-4(9)3-10-7/h2-3,6,11H,1H3,(H,12,13) |
InChI-Schlüssel |
IWJCVZPMUDQYML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)Br)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.